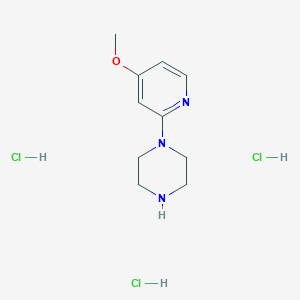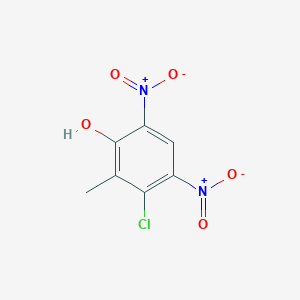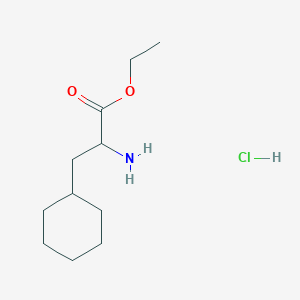
1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride” is a chemical compound with the formula C10H15N3O·3HCl . It is a light brown to dark brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a methoxypyridine group . The InChI code for this compound is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a light brown to dark brown liquid . It has a molecular weight of 302.63 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride has been utilized in the synthesis of novel compounds with potential antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives using this compound, which exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Discovery of New HIV-1 Inhibitors
The compound played a role in the discovery of new non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) synthesized and evaluated analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, leading to more potent compounds for HIV-1 inhibition (Romero et al., 1994).
Development of Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) incorporated this compound in the synthesis of new heterocyclic compounds. These compounds showed significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Antifungal and Antioxidant Properties
Mermer et al. (2018) utilized this compound in creating 1,2,4-triazole derivatives with a piperazine nucleus. These compounds were found to have promising antimicrobial, antioxidant, and other biological activities, suggesting their potential in medical applications (Mermer et al., 2018).
Cardiotropic Activity
G. Mokrov and colleagues (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including this compound, and evaluated their cardiotropic activity. The study found significant antiarrhythmic activity in some compounds, indicating potential therapeutic uses for cardiovascular diseases (Mokrov et al., 2019).
Synthesis of New Antibacterial Agents
Patel et al. (2011) reported the synthesis of new pyridine derivatives using this compound. These compounds displayed variable antimicrobial activity, contributing to the development of new antibacterial agents (Patel et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
Ml267, a related compound, has been shown to halt bacterial proliferation by simultaneously targeting both classes of pptase enzymes .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by ml267 can attenuate secondary metabolism and thwart bacterial growth .
Result of Action
The inhibition of bacterial phosphopantetheinyl transferase by ml267 can thwart bacterial growth .
Propiedades
IUPAC Name |
1-(4-methoxypyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRKGWNNURLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)
![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2955475.png)

![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)
![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)
